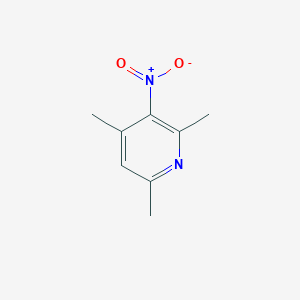

2,4,6-Trimethyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBHNBZGFVDCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372684 | |

| Record name | 2,4,6-trimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-55-4 | |

| Record name | 2,4,6-trimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-trimethyl-3-nitropyridine, a substituted pyridine derivative of interest in various chemical research domains. This document collates available data on its synthesis, physical and spectroscopic characteristics, and reactivity, presenting it in a structured format for easy reference and comparison.

Chemical Structure and Properties

This compound, also known as 3-nitro-2,4,6-collidine, is an aromatic heterocyclic compound. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the pyridine ring influences its chemical behavior, particularly its reactivity in substitution reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Melting Point | 35.6 °C | --INVALID-LINK-- |

| Boiling Point | 229 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis

The primary route for the synthesis of this compound is through the direct nitration of its parent compound, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine).

Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine

A common method for the nitration of pyridine and its derivatives involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. Increasing the number of methyl groups on the pyridine ring has been reported to increase the yield of mononitro derivatives and allows for less harsh reaction temperatures.[1]

Materials:

-

2,4,6-Trimethylpyridine (2,4,6-collidine)

-

Concentrated Nitric Acid (e.g., 65%)

-

Concentrated Sulfuric Acid (e.g., 95-98%)

-

Ice

-

Sodium Hydroxide solution (e.g., 25 wt%) for neutralization

-

Organic solvent for extraction (e.g., Toluene)

-

Anhydrous Sodium Sulfate for drying

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 278 K.

-

Slowly add 2,4,6-trimethylpyridine to the cooled sulfuric acid while maintaining the temperature below 293 K.

-

Once the addition is complete and the mixture is homogeneous, slowly add concentrated nitric acid dropwise, ensuring the internal temperature remains below 283 K.

-

Stir the reaction mixture at this temperature for approximately 30 minutes.

-

After the reaction is complete, pour the mixture into ice water, keeping the temperature below 303 K.

-

Neutralize the solution with a sodium hydroxide solution to a pH of 6-6.5.

-

Extract the product with an organic solvent such as toluene.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data of 2,4,6-Trimethylpyridine (Reference)

| Technique | Data | Source |

| ¹H NMR | Spectra available in online databases. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available in online databases. | --INVALID-LINK-- |

| Mass Spec (EI) | Molecular Ion (M+): m/z 121. | --INVALID-LINK-- |

| IR | Spectra available in online databases. | --INVALID-LINK-- |

For this compound, one would expect to see:

-

¹H NMR: A downfield shift of the proton at the 5-position due to the electron-withdrawing effect of the nitro group. The signals for the three methyl groups would also be distinct.

-

¹³C NMR: A significant downfield shift for the carbon atom at the 3-position directly attached to the nitro group, as well as shifts for the other ring carbons.

-

Mass Spec (EI): A molecular ion peak at m/z 166. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring.

-

IR: Strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).

Reactivity

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group at the 3-position deactivates the ring towards electrophilic aromatic substitution, which would preferentially occur at positions meta to the nitro group (i.e., the 5-position).

Conversely, the electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

Studies on related 2-methyl-3-nitropyridines have shown that they readily react with sulfur nucleophiles (thiolates), resulting in the substitution of the nitro group.[2] This suggests that this compound would also be a good substrate for SₙAr reactions. The reaction proceeds via a Meisenheimer-like intermediate.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

The presence of the methyl groups at the 2- and 6-positions may provide some steric hindrance, potentially influencing the rate and regioselectivity of nucleophilic attack.

Potential Applications

While specific applications for this compound are not extensively documented, nitropyridine derivatives are a significant class of compounds in medicinal chemistry and materials science.[3] They serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which can then be further elaborated.

Safety Information

As a nitroaromatic compound, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4,6-trimethyl-3-nitropyridine. Due to the limited availability of direct experimental spectroscopic and crystallographic data for this specific compound in publicly accessible databases and literature, this document focuses on its synthesis from the well-characterized precursor, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), and provides detailed spectral data for the starting material for reference.

Molecular Structure and Physicochemical Properties

This compound is a derivative of pyridine with three methyl groups and one nitro group attached to the aromatic ring. The substitution pattern significantly influences the electronic properties and reactivity of the pyridine core.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 21203-55-4 | |

| Melting Point | 35.6 °C | [1] |

| Boiling Point | 229 °C | [1] |

| Physical Form | Solid |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of 2,4,6-collidine. The methyl groups on the pyridine ring activate it towards electrophilic substitution, directing the incoming nitro group to the 3-position.

References

Synthesis of 2,4,6-Trimethyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6-trimethyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for laboratory-scale preparation.

Introduction

This compound, also known as 3-nitro-2,4,6-collidine, is an aromatic heterocyclic compound. The introduction of a nitro group onto the 2,4,6-trimethylpyridine (collidine) ring modifies its electronic properties and provides a functional handle for further chemical transformations. The nitration of pyridine and its derivatives can be challenging due to the deactivation of the aromatic ring by the protonated nitrogen atom under strongly acidic conditions. However, the presence of three activating methyl groups in 2,4,6-collidine facilitates the electrophilic substitution reaction.

This guide focuses on the most common and effective method for the synthesis of this compound: the direct nitration of 2,4,6-trimethylpyridine using a mixed acid reagent.

Synthetic Pathway: Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic nitration of the 2,4,6-trimethylpyridine ring. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-donating methyl groups at positions 2, 4, and 6 activate the pyridine ring towards electrophilic attack and direct the incoming nitro group to the 3-position (equivalent to the 5-position due to symmetry).

Figure 1: Synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Yields can vary depending on the precise reaction conditions and purification methods. Increasing the number of methyl groups on the pyridine ring generally increases the yield of mononitro derivatives.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4,6-Trimethylpyridine (Collidine) | 1.0 molar equivalent | General Stoichiometry |

| Concentrated Nitric Acid (HNO₃) | 1.5 - 2.0 molar equivalents | Inferred from similar nitrations |

| Concentrated Sulfuric Acid (H₂SO₄) | 2.0 - 3.0 molar equivalents | Inferred from similar nitrations |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition), Room Temp. (reaction) | Inferred from general nitration procedures |

| Reaction Time | 2 - 4 hours | Inferred from similar nitrations |

| Product | ||

| Yield | 60 - 80% | [1] |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

-

2,4,6-Trimethylpyridine (Collidine)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The addition should be performed cautiously to control the exothermic reaction. Maintain the temperature of the mixture between 0 and 10 °C.

-

Addition of 2,4,6-Trimethylpyridine: To the cooled nitrating mixture, add 2,4,6-trimethylpyridine dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4,6-Trimethyl-3-nitropyridine

IUPAC Name: 2,4,6-Trimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and predicted characterization data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The presence of three methyl groups and a nitro group on the pyridine ring influences its electronic and steric properties, making it a potentially interesting building block in medicinal chemistry and materials science. Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Melting Point | 35.6 °C | [1] |

| Boiling Point | 229 °C | [1] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.29 ± 0.18 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The methyl groups are activating and direct the incoming electrophile to the meta-positions (3 and 5). Due to steric hindrance from the flanking methyl groups at positions 2 and 6, the substitution is expected to occur at the 3-position.

Proposed Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine

This protocol is a generalized procedure based on established methods for the nitration of substituted pyridines.[2][3] Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.

Materials:

-

2,4,6-Trimethylpyridine (2,4,6-collidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 2,4,6-trimethylpyridine to the cold sulfuric acid with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the nitrating mixture to the solution of 2,4,6-trimethylpyridine in sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for several hours. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold, dilute sodium hydroxide solution until the pH is neutral or slightly basic. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | The single aromatic proton at the 5-position is expected to appear as a singlet. The chemical shifts of the three methyl groups will be distinct, with the methyl group at the 4-position likely being the most downfield due to the electronic effects of the adjacent nitro group. |

| ¹³C NMR | Eight distinct carbon signals are expected. The carbon bearing the nitro group (C3) will be significantly deshielded. The chemical shifts of the methyl carbons will also be distinct. |

| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. C-H stretching of the aromatic ring and methyl groups will be observed around 2900-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 166.18. Fragmentation patterns may include the loss of the nitro group (NO₂) and successive loss of methyl radicals. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group.

-

Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic substitution, although the presence of three activating methyl groups might make this less favorable compared to pyridines with multiple nitro groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2,4,6-trimethylpyridin-3-amine. This amino-substituted collidine could be a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.

-

Reactions of the Methyl Groups: The methyl groups, particularly the one at the 4-position, may be susceptible to oxidation or condensation reactions under certain conditions.

Given the diverse biological activities reported for other nitropyridine derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents.[4][5] Its utility in materials science as a ligand or building block for functional materials also warrants investigation.

Conclusion

This technical guide provides a foundational understanding of this compound. While a detailed experimental protocol and comprehensive spectroscopic data are not yet widely available in the literature, the information presented here, including a proposed synthetic route and predicted analytical data, serves as a valuable resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

In-Depth Technical Guide to the Physical Characteristics of 2,4,6-Trimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the heterocyclic compound 2,4,6-trimethyl-3-nitropyridine. The information is compiled from available chemical databases and literature, offering a valuable resource for professionals in research and development. This document summarizes key physical data, provides context through comparison with its parent compound, and outlines general experimental protocols relevant to the determination of these properties.

Core Physical Properties

This compound is a substituted pyridine derivative. The introduction of a nitro group to the 2,4,6-trimethylpyridine (collidine) backbone significantly alters its physical properties. The available data for this compound is presented below, alongside the well-documented properties of its parent compound for comparative analysis.

Table 1: Quantitative Physical Data

| Physical Property | This compound | 2,4,6-Trimethylpyridine (Collidine) |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁N[1] |

| Molecular Weight | 166.18 g/mol | 121.18 g/mol [1] |

| Melting Point | 35.6 °C[2] | -43 °C to -44.5 °C[1] |

| Boiling Point | 229 °C[2] | 170.4 °C to 172 °C[1] |

| Density | 1.159 g/cm³ (Predicted)[2] | ~0.917 g/mL at 25 °C |

| InChI Key | UQBHNBZGFVDCAH-UHFFFAOYSA-N | BWZVCCNYKMEVEX-UHFFFAOYSA-N |

| SMILES String | CC1=C(C=C(N=C1C)--INVALID-LINK--[O-])C | CC1=CC(=NC(=C1)C)C |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, the melting point can be determined using a capillary melting point apparatus.

General Protocol:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[3]

-

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given that this compound has a reported melting point of 35.6 °C, it exists as a solid at standard room temperature. Its boiling point would be determined at reduced pressure to avoid decomposition at the high temperature of 229 °C.

General Protocol (Distillation Method):

-

The compound is placed in a distillation flask with boiling chips.

-

The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

-

The apparatus is heated, and the temperature is monitored with a thermometer placed at the vapor path.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady distillation rate is observed.

Synthesis and Characterization

The synthesis of nitropyridines, including derivatives of 2,4,6-trimethylpyridine, is typically achieved through nitration reactions. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid.[4] The characterization of the resulting product would then involve various spectroscopic techniques to confirm its structure.

General Synthesis Workflow:

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the following outlines the expected spectroscopic characteristics based on its structure and data from its parent compound, 2,4,6-trimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the three methyl groups. The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbons closer to the nitro and nitro-substituted positions showing characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching vibrations of the aromatic ring and methyl groups.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

Strong asymmetric and symmetric stretching vibrations characteristic of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ) and various fragmentation peaks that can help in elucidating its structure.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Pyridine derivatives, in general, are known to exhibit a wide range of biological activities.[5] Further research is required to explore the potential pharmacological or biological roles of this particular compound.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

References

The Discovery and Profile of 2,4,6-Trimethyl-3-nitropyridine: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on 2,4,6-trimethyl-3-nitropyridine. It covers its discovery, synthesis, and physicochemical properties, based on available scientific literature.

Introduction

This compound, a derivative of the well-known heterocyclic compound pyridine, represents a class of molecules with significant potential in medicinal and materials chemistry. The introduction of a nitro group to the 2,4,6-trimethylpyridine (collidine) scaffold can significantly alter its electronic properties and biological activity. Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents, such as methyl and nitro groups, allows for the fine-tuning of a molecule's steric and electronic characteristics, which in turn can influence its interaction with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its precursor, 2,4,6-trimethylpyridine, is presented below for comparative analysis.

| Property | 2,4,6-Trimethylpyridine (Collidine) | This compound |

| Molecular Formula | C₈H₁₁N[1] | C₈H₁₀N₂O₂ |

| Molecular Weight | 121.18 g/mol [1] | 166.18 g/mol |

| Appearance | Colorless liquid[1] | Solid (predicted) |

| Melting Point | -43 °C[2] | 35.6 °C |

| Boiling Point | 171-172 °C[2] | 229 °C |

| Density | 0.917 g/mL at 25 °C[2] | 1.159 ± 0.06 g/cm³ (Predicted) |

| Refractive Index (n20/D) | 1.498[2] | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the electrophilic nitration of 2,4,6-trimethylpyridine (collidine). The methyl groups at positions 2, 4, and 6 are activating and direct incoming electrophiles to the 3 and 5 positions. Due to steric hindrance from the flanking methyl groups, substitution is favored at the 3-position.

Proposed Synthetic Protocol: Nitration of 2,4,6-Trimethylpyridine

This protocol is based on general methods for the nitration of substituted pyridines.[3][4]

Materials:

-

2,4,6-Trimethylpyridine (Collidine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,4,6-trimethylpyridine to the cooled sulfuric acid with continuous stirring. The formation of the pyridinium salt is an exothermic process.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

-

Add the nitrating mixture dropwise to the solution of protonated 2,4,6-trimethylpyridine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A single aromatic proton signal (singlet) in the downfield region. Three distinct singlets for the three methyl groups, with the methyl group at the 2- or 6-position adjacent to the nitro group likely being the most deshielded. |

| ¹³C NMR | Eight distinct carbon signals. The carbon bearing the nitro group (C3) would be significantly deshielded. Signals for the three methyl carbons would appear in the upfield region. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-H stretching and bending vibrations for the aromatic ring and methyl groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 166.18 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and methyl groups. |

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound have not been identified in the current body of scientific literature. However, the broader class of nitropyridine compounds has been investigated for a range of biological activities.

Nitropyridine derivatives are known to exhibit diverse pharmacological properties, including:

-

Antimicrobial Activity: Some nitropyridines have shown efficacy against various bacterial and fungal strains.[5]

-

Anticancer Activity: The nitro group can be a key pharmacophore in compounds designed to target cancer cells.

-

Enzyme Inhibition: Certain nitropyridine-containing molecules have been identified as inhibitors of specific enzymes, which can be a therapeutic strategy for various diseases.

The biological effects of nitroaromatic compounds are often linked to their ability to undergo metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed. Instead, a general workflow for its synthesis and characterization is provided.

Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a synthetically accessible derivative of collidine. While detailed information regarding its initial discovery and comprehensive characterization is sparse in the public domain, its synthesis can be reliably achieved through standard nitration procedures. The introduction of the nitro group is expected to significantly modify the physicochemical and biological properties of the parent collidine molecule, making it a compound of interest for further investigation in drug discovery and materials science. Future research should focus on obtaining detailed experimental data to fully elucidate its structural, electronic, and biological profile.

References

- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99%, liquid, ReagentPlus<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 2,4,6-Trimethyl-3-nitropyridine

Chemical and Physical Properties

Limited quantitative data is available for 2,4,6-trimethyl-3-nitropyridine. The following table summarizes the available information. For comparison, data for the parent compound, 2,4,6-trimethylpyridine, is also provided.

| Property | This compound | 2,4,6-Trimethylpyridine (Collidine) |

| CAS Number | 21203-55-4 | 108-75-8 |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁N |

| Molecular Weight | 166.18 g/mol | 121.18 g/mol |

| Appearance | Not specified | Colorless liquid |

| Melting Point | 35.6 °C (Predicted) | -44.5 °C |

| Boiling Point | 229 °C (Predicted) | 171-172 °C |

| Density | 1.159 g/cm³ (Predicted) | 0.913 g/mL |

| Flash Point | Not available | 44 °C (111 °F) |

| Solubility | Not specified | Soluble in water, ether, acetone, and alcohol |

Toxicological Data and Hazard Profile

No specific toxicological studies for this compound were found. The hazard profile is therefore inferred from related compounds. Aromatic nitrocompounds are generally considered hazardous.[1] They can be toxic, mutagenic, and may be absorbed through the skin.[2] The primary acute health hazard of aromatic nitrocompounds is cyanosis, with chronic exposure potentially leading to anemia.[2]

The following table summarizes the known hazards of related compounds.

| Hazard | 3-Nitropyridine | 2,4,6-Trimethylpyridine (Collidine) | General Aromatic Nitrocompounds |

| Acute Oral Toxicity | Toxic if swallowed[3] | Harmful if swallowed | Can be toxic |

| Acute Dermal Toxicity | Harmful in contact with skin[3] | Toxic in contact with skin | Rapidly absorbed through the skin[2] |

| Acute Inhalation Toxicity | Harmful if inhaled[3] | May cause respiratory irritation | Can be harmful |

| Skin Corrosion/Irritation | Causes skin irritation[3] | Causes skin irritation | Can cause dermatitis[2] |

| Eye Damage/Irritation | Causes serious eye irritation[3] | Causes serious eye irritation | Can be irritating |

| Mutagenicity/Carcinogenicity | Can cause DNA damage[4] | Not classified as a carcinogen | Many are mutagenic and potentially carcinogenic[1] |

| Specific Target Organ Toxicity | May cause respiratory irritation[3] | May cause respiratory irritation | Blood (cyanosis, anemia), liver[2] |

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

-

Ensure that an eyewash station and a safety shower are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashes, consider additional protective clothing such as an apron or coveralls.[5]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

As with many nitroaromatic compounds, there is a potential for thermal instability.[8] Avoid heating the compound unnecessarily and keep it away from ignition sources.

Storage:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Store in a locked cabinet or a restricted-access area.

Emergency Procedures

First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Specific Hazards: Aromatic nitrocompounds can be flammable and may decompose explosively upon heating.[10] Combustion may produce toxic fumes, including oxides of nitrogen and carbon.[9] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see section 3).[5] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For a solid spill, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[5]

Waste Disposal

-

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of it down the drain or with regular trash.

Visualizations

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chempanda.com [chempanda.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. icheme.org [icheme.org]

- 9. fishersci.com [fishersci.com]

- 10. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

Methodological & Application

Synthesis of 2,4,6-Trimethyl-3-nitropyridine from 2,4,6-Collidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of 2,4,6-trimethyl-3-nitropyridine, a valuable building block in medicinal chemistry and materials science, through the electrophilic nitration of 2,4,6-collidine.

Introduction

The nitration of pyridine rings is a fundamental transformation in organic synthesis. While pyridine itself is deactivated towards electrophilic aromatic substitution, the presence of activating groups, such as the three methyl groups in 2,4,6-collidine, facilitates this reaction.[1] The methyl groups increase the electron density of the pyridine ring, making it more susceptible to attack by the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.[1] This protocol describes a standard and effective method for the regioselective nitration of 2,4,6-collidine at the C-3 position.

Principle of the Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion. The electron-rich 2,4,6-collidine then acts as a nucleophile, attacking the nitronium ion. Due to the directing effects of the three methyl groups, the substitution occurs preferentially at the C-3 (or C-5) position, which is sterically accessible and electronically activated. The resulting intermediate is then deprotonated to restore aromaticity, yielding the final product, this compound.

Experimental Protocol

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The addition of the nitrating mixture is exothermic and requires careful temperature control to prevent runaway reactions.

Materials and Reagents:

-

2,4,6-Collidine (s-Collidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beakers

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a specific volume of concentrated nitric acid to a larger volume of concentrated sulfuric acid with gentle stirring. This process is highly exothermic. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add a measured amount of 2,4,6-collidine. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2,4,6-collidine. Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. The addition should take approximately 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Allow the ice to melt completely. The resulting acidic solution should be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The neutralized mixture is then transferred to a separatory funnel and extracted three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound. Please note that these values are illustrative and may vary based on the specific experimental conditions and scale.

| Parameter | Value |

| Reactants | |

| 2,4,6-Collidine | 1.0 eq |

| Concentrated HNO₃ (70%) | 1.5 - 2.0 eq |

| Concentrated H₂SO₄ (98%) | 3.0 - 5.0 volumes relative to collidine |

| Reaction Conditions | |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 3 hours |

| Product | |

| Product Name | This compound |

| Appearance | Yellow solid |

| Yield | 60-80% (typical) |

| Melting Point | 44-46 °C |

| Characterization | |

| ¹H NMR (CDCl₃, δ ppm) | ~ 7.1 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~ 158, 155, 145, 130, 120, 24, 20, 18 |

| IR (KBr, cm⁻¹) | ~ 1530, 1350 (NO₂ stretch) |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₁₁N₂O₂: 167.0815, Found: 167.0817 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical progression and key control points of the synthesis.

Caption: Logical flow diagram of the synthesis and purification process.

References

Nitration of 2,4,6-trimethylpyridine experimental protocol.

Application Notes: Nitration of 2,4,6-Trimethylpyridine

Introduction

The nitration of 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, is a significant electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto the pyridine ring. Due to the electron-donating nature of the three methyl groups, 2,4,6-trimethylpyridine is more activated towards electrophilic substitution compared to unsubstituted pyridine. However, under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This protonation deactivates the ring towards electrophilic attack. Despite this, the presence of the activating methyl groups allows for the nitration to proceed, typically yielding the 3-nitro derivative (3-nitro-2,4,6-trimethylpyridine).[1][2] Increasing the number of methyl groups on the pyridine ring has been shown to significantly increase the yield of mononitro derivatives.[1] This protocol details a standard method for the nitration of 2,4,6-trimethylpyridine using a mixed acid (sulfuric and nitric acid) approach.

Mechanism and Regioselectivity

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile. In the highly acidic medium, 2,4,6-trimethylpyridine exists as its conjugate acid, the 2,4,6-trimethylpyridinium ion.[1][2] The positive charge on the nitrogen atom strongly deactivates the α (2,6) and γ (4) positions. Consequently, electrophilic attack occurs at the β (3 or 5) position. Given the symmetry of the molecule, these positions are equivalent, leading to the formation of 3-nitro-2,4,6-trimethylpyridine as the primary product.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the nitration of substituted pyridines, including 2,4,6-trimethylpyridine, using a mixed acid protocol.

| Parameter | Value / Condition | Reference |

| Starting Material | 2,4,6-Trimethylpyridine (Collidine) | [1][2] |

| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃) | [1][2] |

| Reaction Temperature | 0 °C to 25 °C (Initial cooling is critical) | [1] |

| Reaction Time | 30 minutes to 2 hours | [1] |

| Work-up Procedure | Quenching on ice, neutralization (e.g., with NaOH) | [1] |

| Product | 3-Nitro-2,4,6-trimethylpyridine | [1][2] |

| Yield | Generally high for methylated pyridines | [1] |

Experimental Protocol: Mixed Acid Nitration

This protocol describes the nitration of 2,4,6-trimethylpyridine using a mixture of concentrated sulfuric acid and nitric acid.

Materials and Reagents:

-

2,4,6-Trimethylpyridine (C₈H₁₁N)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Ice (H₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 25 wt%)

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice bath to bring the temperature of the acid below 10 °C.

-

Slowly and carefully add 2,4,6-trimethylpyridine dropwise to the cold sulfuric acid with continuous stirring. The addition should be controlled to maintain the temperature below 25 °C.[1] This step forms the 2,4,6-trimethylpyridinium sulfate salt.

-

-

Nitration:

-

Once the addition is complete and the solution is homogeneous, cool the mixture to 0-5 °C using the ice bath.

-

Slowly add concentrated nitric acid dropwise from a dropping funnel.[1] The temperature of the reaction mixture must be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition of nitric acid is complete, allow the mixture to stir at a controlled temperature (e.g., below 25 °C) for approximately 30-60 minutes to ensure the reaction goes to completion.[1]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.[1] This step quenches the reaction and precipitates the product.

-

Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is approximately 6-7.[1] This should be done in an ice bath to dissipate the heat generated.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or chloroform. Perform the extraction three times to ensure complete recovery.

-

-

Purification:

-

Combine the organic extracts and wash them with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic, especially during the addition of reagents and the neutralization step. Proper temperature control is crucial to prevent runaway reactions.

-

Always add acid to water (or ice), not the other way around, during the quenching step.

Visual Workflowdot

// Nodes A [label="1. Preparation\n- Add 2,4,6-Trimethylpyridine to cold conc. H₂SO₄.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Nitration\n- Cool mixture to 0-5 °C.\n- Add conc. HNO₃ dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction\n- Stir for 30-60 minutes at controlled temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Quenching\n- Pour reaction mixture onto crushed ice.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Neutralization\n- Add NaOH solution to pH 6-7.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Extraction\n- Extract with organic solvent (e.g., CH₂Cl₂).", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\n- Wash, dry, and concentrate organic phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product\n3-Nitro-2,4,6-trimethylpyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; }

References

The Promising Role of 2,4,6-Trimethyl-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] The introduction of a nitro group to the pyridine ring can significantly modulate its biological activity, making nitropyridines a versatile class of compounds for drug discovery.[1] This document explores the potential applications of a specific, yet under-investigated derivative, 2,4,6-Trimethyl-3-nitropyridine, in medicinal chemistry. Due to the limited direct literature on this compound, this application note extrapolates potential uses and provides detailed hypothetical protocols based on established methodologies for structurally related compounds.

Potential Medicinal Chemistry Applications

Derivatives of nitropyridine and trimethylpyridine have demonstrated a wide spectrum of biological activities. Based on this existing research, this compound is proposed as a valuable scaffold for the development of novel therapeutics in the following areas:

-

Anticancer Agents: Nitropyridine derivatives have been synthesized and shown to possess potent anticancer activity.[1] For instance, certain nitropyridine-linked thiazolidinones have demonstrated high selectivity against cancer cell lines such as MCF-7 and HepG2.[1] The electron-withdrawing nature of the nitro group, combined with the lipophilicity of the methyl groups, may contribute to favorable interactions with biological targets in cancer cells.

-

Antimicrobial Agents: The pyridine nucleus is a common feature in antimicrobial drugs.[3] Nitropyridine derivatives have shown promising antibacterial and antifungal activities.[1] The proposed compound could be explored for its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Antimalarial Agents: Several pyridine derivatives have been investigated as potential antimalarial agents.[4] The development of new antimalarials is a global health priority, and the unique electronic and steric properties of this compound make it an interesting candidate for screening against Plasmodium falciparum.

Quantitative Data from Structurally Related Compounds

To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from structurally similar nitropyridine derivatives found in the literature.

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast Cancer) | IC₅₀ | 6.41 µM | [1] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver Cancer) | IC₅₀ | 7.63 µM | [1] |

| Pyridine derivatives | Plasmodium falciparum (CQ-resistant) | IC₅₀ | 0.0402 µM | [4] |

| Nitropyridine-containing complexes | S. aureus (Antibacterial) | Mean Zone of Inhibition | 9.1–17.9 mm | [1] |

| Nitropyridine-containing complexes | C. albicans (Antifungal) | Mean Zone of Inhibition | 21.9–25.3 mm | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound and its subsequent biological evaluation. These are proposed protocols based on established chemical and biological screening methods.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: the synthesis of the 2,4,6-trimethylpyridine precursor, followed by its nitration.

Protocol 1: Synthesis of 2,4,6-Trimethylpyridine via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of pyridine derivatives.[3][5]

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol

-

Nitric acid (for oxidation)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of acetaldehyde, and one equivalent of ammonium acetate in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate dihydropyridine may precipitate.

-

To the crude dihydropyridine, add a suitable oxidizing agent, such as nitric acid, to facilitate aromatization to the pyridine ring.[6]

-

After the oxidation is complete, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2,4,6-trimethylpyridine by column chromatography or distillation.

Protocol 2: Nitration of 2,4,6-Trimethylpyridine

This protocol is adapted from procedures for the nitration of substituted pyridines.[7]

Materials:

-

2,4,6-Trimethylpyridine

-

Fuming sulfuric acid (oleum)

-

Nitric acid (concentrated)

-

Ice bath

-

Standard laboratory glassware for handling strong acids

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool fuming sulfuric acid (e.g., 20% oleum) in an ice bath to 0-5 °C.

-

Slowly add 2,4,6-trimethylpyridine to the cold oleum with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 15-20 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH solution) while cooling in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel.

Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathway

Based on the known mechanisms of some anticancer pyridine derivatives, it is plausible that this compound could exert its effects through the induction of apoptosis. A potential signaling pathway is illustrated below.

Disclaimer: The information provided in this document, particularly concerning the applications and experimental protocols for this compound, is based on scientific literature for structurally related compounds and established methodologies. Further experimental validation is required to confirm these potential applications and optimize the described protocols.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for 2,4,6-Trimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and potential applications of 2,4,6-trimethyl-3-nitropyridine, a versatile intermediate in organic synthesis.

Synthesis of this compound

The primary method for the synthesis of this compound is the direct nitration of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The strong electron-donating effects of the three methyl groups activate the pyridine ring towards electrophilic aromatic substitution, while also directing the substitution to the C-3 and C-5 positions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration proceeds via a standard electrophilic aromatic substitution mechanism. In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion[1][2]. The electron-rich pyridine ring of 2,4,6-trimethylpyridine then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding this compound.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol: Nitration of 2,4,6-Trimethylpyridine

This protocol is adapted from general procedures for the nitration of substituted pyridines[3].

| Reagent | Molar Ratio | Notes |

| 2,4,6-Trimethylpyridine | 1.0 | Starting material. |

| Concentrated Sulfuric Acid (98%) | ~5-10 fold excess | Acts as a solvent and catalyst. |

| Concentrated Nitric Acid (70%) | 1.1 - 1.5 | Nitrating agent. |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4,6-trimethylpyridine.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled 2,4,6-trimethylpyridine with continuous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10-15 °C.

-

After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.

Expected Yield: 70-85%

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro group at the C-3 position, coupled with the inherent electron deficiency of the pyridine ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In many cases, the nitro group itself can act as a leaving group, a reaction that is less common for nitroarenes but is facilitated in electron-deficient heterocyclic systems[4][5].

Reaction Mechanism: SNAr

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻).

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

References

- 1. kbr.com [kbr.com]

- 2. Nitration Mechanism (HNO3 + H2SO4) [commonorganicchemistry.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Derivatization of 2,4,6-Trimethyl-3-nitropyridine for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 2,4,6-trimethyl-3-nitropyridine, a versatile scaffold for developing biologically active compounds. The strategic modification of this starting material allows for the generation of a diverse library of molecules for screening in various biological assays. Pyridine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The presence of a nitro group and three methyl groups on the pyridine ring of this compound offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain reactions, while the nitro group itself can be transformed into other functional groups, most notably an amine. This amino intermediate is a key building block for creating a wide array of derivatives through amide bond formation, sulfonylation, and other reactions.

Proposed Derivatization Strategies

The derivatization of this compound can be approached through several key transformations. The most direct strategy involves the reduction of the nitro group to form 3-amino-2,4,6-trimethylpyridine. This amine serves as a versatile intermediate for a host of subsequent functionalizations. Additionally, the methyl groups, although generally less reactive, can potentially undergo oxidation or condensation reactions under specific conditions.

Caption: Key derivatization pathways for this compound.

Biological Activity of Structurally Related Nitropyridine Derivatives

While specific biological data for derivatives of this compound is not extensively published, numerous studies on analogous nitropyridine structures demonstrate significant potential in oncology and infectious diseases. The data below, summarized from various studies, highlights the potency of related compounds and provides a strong rationale for the exploration of this chemical space.

| Compound Class | Target/Assay | Cell Line / Organism | IC₅₀ (µM) | Reference |

| Nitropyridine-linked Thiazolidinones | Anticancer | MCF-7 (Breast Cancer) | 6.41 | [3] |

| Nitropyridine-linked Thiazolidinones | Anticancer | HepG2 (Liver Cancer) | 7.63 | [3] |

| 5-Nitropyridin-2-yl Derivative | Chymotrypsin Inhibition | - | 8.67 | [3] |

| 5-Nitropyridin-2-yl Derivative | Urease Inhibition | - | 29.21 | [3] |

| Pyridine Heterocyclic Hybrid (3b) | Anticancer | Huh-7 (Liver Cancer) | 6.54 | [4][5] |

| Pyridine Heterocyclic Hybrid (3b) | Anticancer | A549 (Lung Cancer) | 15.54 | [4][5] |

| Pyridine Heterocyclic Hybrid (3b) | Anticancer | MCF-7 (Breast Cancer) | 6.13 | [4][5] |

| Pyridine Heterocyclic Hybrid (3b) | Tubulin Polymerization Inhibition | - | 4.03 | [4] |

| Substituted Pyridine (2g) | Antimalarial | P. falciparum (CQ-resistant) | 0.0402 | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and for a common biological assay to evaluate the cytotoxic potential of the resulting derivatives.

Protocol 1: Synthesis of 3-Amino-2,4,6-trimethylpyridine via Nitro Reduction

This protocol describes the reduction of the nitro group of this compound to a primary amine using tin(II) chloride. This method is effective and avoids the need for high-pressure hydrogenation equipment.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH), 5 M solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may occur.

-

Attach a reflux condenser and heat the reaction mixture at 70-80°C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 9-10). A precipitate of tin salts will form.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-